2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione
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Description
2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C25H22N8O3 and its molecular weight is 482.504. The purity is usually 95%.
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Biological Activity
The compound 2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups such as isoindoline and triazole moieties. The synthetic pathways often utilize cycloaddition reactions to form the triazole ring and subsequent modifications to introduce the isoindoline structure.
Biological Activity Overview
The biological activity of the compound is primarily linked to its structural components, particularly the triazole and pyrimidine rings. These moieties are known for their diverse pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit significant anticancer activities. For instance, triazolopyrimidines have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can effectively target tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
Antimicrobial Properties
The presence of heterocyclic structures like triazoles and pyrimidines contributes to antimicrobial activity against a range of pathogens. Studies have shown that derivatives of these compounds can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Effects
Compounds with isoindoline and triazole structures have also been investigated for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound. Below are notable findings:
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Inhibition of key enzymes involved in microbial metabolism or inflammatory responses.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell proliferation and survival.
Properties
IUPAC Name |
2-[3-oxo-3-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O3/c34-20(10-11-32-24(35)18-8-4-5-9-19(18)25(32)36)30-12-14-31(15-13-30)22-21-23(27-16-26-22)33(29-28-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJNRTNJAXSDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.